Cas no 1333246-48-2 (4-(3,5-dimethylphenyl)butanal)

4-(3,5-dimethylphenyl)butanal 化学的及び物理的性質
名前と識別子
-
- Benzenebutanal, 3,5-dimethyl-
- 4-(3,5-dimethylphenyl)butanal
- AKOS013847454
- CS-0350367
- EN300-2005501
- 1333246-48-2
-
- インチ: 1S/C12H16O/c1-10-7-11(2)9-12(8-10)5-3-4-6-13/h6-9H,3-5H2,1-2H3
- InChIKey: KKVFNKULMUVKKN-UHFFFAOYSA-N
- SMILES: C1(CCCC=O)=CC(C)=CC(C)=C1
計算された属性
- 精确分子量: 176.120115130g/mol
- 同位素质量: 176.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 143
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- 密度みつど: 0.952±0.06 g/cm3(Predicted)
- Boiling Point: 281.2±19.0 °C(Predicted)
4-(3,5-dimethylphenyl)butanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2005501-0.5g |
4-(3,5-dimethylphenyl)butanal |
1333246-48-2 | 0.5g |
$535.0 | 2023-09-16 | ||
Enamine | EN300-2005501-1.0g |
4-(3,5-dimethylphenyl)butanal |
1333246-48-2 | 1g |
$1272.0 | 2023-06-02 | ||
Enamine | EN300-2005501-10.0g |
4-(3,5-dimethylphenyl)butanal |
1333246-48-2 | 10g |
$5467.0 | 2023-06-02 | ||
Enamine | EN300-2005501-5.0g |
4-(3,5-dimethylphenyl)butanal |
1333246-48-2 | 5g |
$3687.0 | 2023-06-02 | ||
Enamine | EN300-2005501-2.5g |
4-(3,5-dimethylphenyl)butanal |
1333246-48-2 | 2.5g |
$1089.0 | 2023-09-16 | ||
Enamine | EN300-2005501-5g |
4-(3,5-dimethylphenyl)butanal |
1333246-48-2 | 5g |
$1614.0 | 2023-09-16 | ||
Enamine | EN300-2005501-10g |
4-(3,5-dimethylphenyl)butanal |
1333246-48-2 | 10g |
$2393.0 | 2023-09-16 | ||
Enamine | EN300-2005501-0.05g |
4-(3,5-dimethylphenyl)butanal |
1333246-48-2 | 0.05g |
$468.0 | 2023-09-16 | ||
Enamine | EN300-2005501-0.1g |
4-(3,5-dimethylphenyl)butanal |
1333246-48-2 | 0.1g |
$490.0 | 2023-09-16 | ||
Enamine | EN300-2005501-0.25g |
4-(3,5-dimethylphenyl)butanal |
1333246-48-2 | 0.25g |
$513.0 | 2023-09-16 |
4-(3,5-dimethylphenyl)butanal 関連文献
-
1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
4-(3,5-dimethylphenyl)butanalに関する追加情報
Recent Advances in the Study of 1333246-48-2 and 4-(3,5-dimethylphenyl)butanal in Chemical Biology and Pharmaceutical Research
The chemical compound with the CAS number 1333246-48-2 and the product 4-(3,5-dimethylphenyl)butanal have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are of particular interest due to their potential applications in drug discovery, medicinal chemistry, and biological studies. This research brief aims to provide an overview of the latest findings related to these compounds, focusing on their synthesis, biological activities, and potential therapeutic applications.
Recent studies have highlighted the role of 4-(3,5-dimethylphenyl)butanal as a key intermediate in the synthesis of various bioactive molecules. Its structural features, including the aromatic dimethylphenyl group and the aldehyde functionality, make it a versatile building block for the development of novel pharmaceutical agents. Researchers have explored its use in the synthesis of compounds with anti-inflammatory, antimicrobial, and anticancer properties. The compound's ability to interact with specific biological targets has been a focal point of recent investigations.
In parallel, the compound with CAS number 1333246-48-2 has been studied for its unique chemical properties and potential applications in drug design. Although less is known about this compound compared to 4-(3,5-dimethylphenyl)butanal, preliminary studies suggest that it may serve as a valuable scaffold for the development of new therapeutic agents. Its structural characteristics and reactivity patterns have been the subject of computational and experimental studies, aiming to elucidate its potential in medicinal chemistry.
One of the key findings in recent research is the successful incorporation of 4-(3,5-dimethylphenyl)butanal into the synthesis of novel small-molecule inhibitors targeting specific enzymes involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in inhibiting a key enzyme implicated in inflammatory responses. The study utilized a combination of molecular docking and in vitro assays to validate the compound's activity, providing a solid foundation for further development.
Another significant advancement involves the use of 1333246-48-2 in the development of prodrugs. Prodrugs are biologically inactive compounds that can be metabolized in the body to release active drugs. Researchers have explored the potential of 1333246-48-2 as a prodrug candidate due to its stability and favorable pharmacokinetic properties. Early-stage in vivo studies have shown promising results, with the compound demonstrating good bioavailability and minimal toxicity.
In addition to their therapeutic potential, both compounds have been investigated for their roles in chemical biology. For example, 4-(3,5-dimethylphenyl)butanal has been used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable adducts with specific amino acid residues has made it a valuable tool for understanding biochemical pathways. Similarly, 1333246-48-2 has been employed in the development of fluorescent tags and other chemical probes for imaging and diagnostic applications.
Despite these promising developments, challenges remain in the optimization and clinical translation of compounds derived from 4-(3,5-dimethylphenyl)butanal and 1333246-48-2. Issues such as solubility, metabolic stability, and off-target effects need to be addressed to fully realize their therapeutic potential. Ongoing research is focused on structural modifications and formulation strategies to overcome these hurdles.
In conclusion, the compounds 1333246-48-2 and 4-(3,5-dimethylphenyl)butanal represent exciting avenues for research in chemical biology and pharmaceutical sciences. Their unique structural features and biological activities make them valuable tools for drug discovery and development. Continued investigation into their properties and applications is expected to yield significant advancements in the field, paving the way for new therapeutic options.
1333246-48-2 (4-(3,5-dimethylphenyl)butanal) Related Products
- 1415560-72-3(Ethyl 4-tert-butyl-2-hydroxybenzoate)
- 2034293-18-8(N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylmorpholine-4-carboxamide)
- 946260-12-4(2-(4-chlorophenoxy)-N-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylacetamide)
- 374678-33-8(9N-Trityl Guanine)
- 2097984-31-9(4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid)
- 13110-96-8(5-Acetylsalicylic acid)
- 1804366-53-7(Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate)
- 1034131-06-0(7-bromo-1-methyl-1H,2H,4H-pyrido3,2-d1,3oxazine-2,4-dione)
- 1260654-33-8(2-amino-3,5-dichloroisonicotinonitrile)
- 1221723-35-8(3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide)




